N-(2,4-dinitrophenyl)furan-2-carboxamide
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Overview
Description
N-(2,4-dinitrophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a 2,4-dinitrophenyl moiety.
Preparation Methods
The synthesis of N-(2,4-dinitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,4-dinitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
N-(2,4-dinitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Scientific Research Applications
N-(2,4-dinitrophenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new antibacterial and antifungal agents due to its ability to inhibit the growth of various microbial strains.
Cancer Research: It has shown potential as an anti-cancer agent, particularly in the treatment of colorectal cancer, by inducing apoptosis in cancer cells.
Environmental Chemistry: The compound is used as a model compound to study the photodegradation of pollutants in sunlit surface waters.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)furan-2-carboxamide involves the interaction with specific molecular targets and pathways. In cancer cells, the compound induces apoptosis through the activation of the Fas death receptor, leading to the activation of caspases and subsequent cell death. The compound also causes cell cycle arrest by up-regulating p53 and p21, which are key regulators of the cell cycle .
Comparison with Similar Compounds
N-(2,4-dinitrophenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has similar structural features but differs in its biological activity and applications.
Carbamothioyl-furan-2-carboxamide: This derivative has shown significant anti-cancer and anti-microbial activities, making it a potential candidate for drug development.
Furan carboxanilides: These compounds, including carboxine and boscalid, are used as fungicides and have different modes of action compared to this compound.
Properties
Molecular Formula |
C11H7N3O6 |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7N3O6/c15-11(10-2-1-5-20-10)12-8-4-3-7(13(16)17)6-9(8)14(18)19/h1-6H,(H,12,15) |
InChI Key |
IBJCMFBLBQTRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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